![molecular formula C7H7BrO B1266947 2-Bromo-3-methylphenol CAS No. 22061-78-5](/img/structure/B1266947.png)
2-Bromo-3-methylphenol
Overview
Description
2-Bromo-3-methylphenol is a reagent used in chemoselective and regioselective oxybromination of phenols with dioxygen . It has a molecular weight of 187.04 .
Synthesis Analysis
The synthesis of 2-Bromo-3-methylphenol can be achieved through the bromination of o-cresol using bromine in chloroform. Another method involves the alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes to produce new diaryl methanes .
Molecular Structure Analysis
The molecular formula of 2-Bromo-3-methylphenol is C7H7BrO . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
2-Bromo-3-methylphenol is used in chemoselective and regioselective oxybromination of phenols with dioxygen . It can also undergo alkylation reactions with substituted benzenes to produce new diaryl methanes .
Physical And Chemical Properties Analysis
2-Bromo-3-methylphenol is a white to yellow to brown solid . It has a density of 1.6±0.1 g/cm³ , a boiling point of 215.2±20.0 °C at 760 mmHg , and a molar refractivity of 40.7±0.3 cm³ .
Scientific Research Applications
Chemoselective and Regioselective Oxybromination of Phenols
2-Bromo-3-methylphenol is used as a reagent in the chemoselective and regioselective oxybromination of phenols with dioxygen . This process is important in organic synthesis, as it allows for the selective introduction of bromine atoms into specific positions on the phenol ring.
Linker Molecule in Bioconjugation
3-Bromo-2-methylphenol (BrMP) acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules. This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
Synthesis of Other Brominated Compounds
2-Bromo-3-methylphenol can be used as a starting material for the synthesis of other brominated compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Material for Chemical Reactions
2-Bromo-3-methylphenol can be used as a material for various chemical reactions . Its bromine atom can be replaced by other groups through nucleophilic substitution reactions, and its phenolic OH group can participate in condensation reactions.
Intermediate in Organic Synthesis
2-Bromo-3-methylphenol can serve as an intermediate in organic synthesis . It can be used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Research and Development
2-Bromo-3-methylphenol is used in research and development . Scientists use it to study its properties and reactions, and to develop new synthetic methods and applications.
Mechanism of Action
Mode of Action
It is known that bromophenols can inhibit the activity of enzymes like ache and carbonic anhydrases . This inhibition could alter the normal functioning of the nervous system and disrupt the acid-base balance in the body.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methylphenol could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by temperature, pH, and the presence of other substances in the environment .
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNLEZLTOVJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295268 | |
Record name | 2-bromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylphenol | |
CAS RN |
22061-78-5 | |
Record name | 22061-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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